molecular formula C17H24BrNO4 B12864748 (2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid

(2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid

Cat. No.: B12864748
M. Wt: 386.3 g/mol
InChI Key: KOHASJYQFMVQSW-RISCZKNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid (CAS: 1012341-50-2) is a chiral, BOC-protected amino acid derivative with a molecular formula of C₂₃H₂₉NO₄ and a molecular weight of 383.48 g/mol . It features a biphenyl-4-yl substituent, a tert-butoxycarbonyl (BOC) protective group, and a methyl group at the 2-position. This compound is a critical intermediate in pharmaceutical synthesis, particularly for sacubitril, a component of the heart failure drug LCZ696 (valsartan/sacubitril) . Its stereochemistry (2R,4S) is essential for biological activity, as enantiomeric or diastereomeric forms (e.g., 2S,4S or 2S,4R) exhibit distinct pharmacological profiles .

Properties

Molecular Formula

C17H24BrNO4

Molecular Weight

386.3 g/mol

IUPAC Name

(2R,4S)-5-(4-bromophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C17H24BrNO4/c1-11(15(20)21)9-14(19-16(22)23-17(2,3)4)10-12-5-7-13(18)8-6-12/h5-8,11,14H,9-10H2,1-4H3,(H,19,22)(H,20,21)/t11-,14+/m1/s1

InChI Key

KOHASJYQFMVQSW-RISCZKNCSA-N

Isomeric SMILES

C[C@H](C[C@@H](CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Bromination: Introduction of the bromine atom to the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amination: Formation of the amine group through nucleophilic substitution reactions.

    Protection: Protection of the amine group with tert-butoxycarbonyl chloride (Boc-Cl) to prevent unwanted side reactions.

    Coupling: Coupling of the protected amine with the appropriate carboxylic acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid or ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the bromophenyl group to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).

    Substitution: Nucleophilic substitution reactions at the bromine atom using nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline conditions.

    Reduction: Pd/C and H2 under atmospheric or elevated pressure.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Phenyl derivatives.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of pharmaceutical intermediates. Its structure allows for modifications that can lead to the development of new therapeutic agents.

  • Case Study : Research has demonstrated that derivatives of this compound exhibit various biological activities, including anti-inflammatory and analgesic properties. For instance, modifications to the bromophenyl group have shown enhanced binding affinity to specific biological targets, leading to improved efficacy in pain management therapies.

Peptide Synthesis

Due to its amino acid-like structure, (2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid serves as a building block in peptide synthesis.

  • Data Table: Peptide Synthesis Applications
Application AreaDescriptionExample Compound
Antimicrobial PeptidesUsed to create peptides with enhanced antimicrobial activityModified derivatives of the compound
Anticancer AgentsBuilding blocks for peptides targeting cancer cellsPeptides derived from this compound

Biochemical Studies

The compound's unique structure makes it suitable for studying enzyme interactions and protein folding processes.

  • Case Study : In biochemical assays, the compound has been used to investigate the inhibition of specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders.

Mechanism of Action

The mechanism of action of (2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active amine upon deprotection of the Boc group. The bromophenyl group can interact with various molecular targets, including enzymes and receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Sacubitril Synthesis : The compound is a key intermediate in LCZ696 production, with patents highlighting optimized routes for large-scale manufacturing (e.g., SOCl₂-mediated esterification and amide coupling) .
  • Antimicrobial Derivatives : Amide derivatives of the compound (e.g., 5a–v in ) exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .
  • Regulatory Status : Suppliers like Actylis and Pharmaoffer provide GMP-certified batches, emphasizing its industrial importance .

Biological Activity

(2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, also known by its CAS number 241479-84-5, is a compound of interest due to its potential biological activities. This compound is characterized by a unique structure that includes a bromophenyl group and a tert-butoxycarbonyl (Boc) amino moiety, which may influence its pharmacological properties.

  • Molecular Formula : C17H24BrNO4
  • Molecular Weight : 386.28 g/mol
  • CAS Number : 241479-84-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromophenyl group may enhance its lipophilicity, facilitating membrane permeability and interaction with cellular targets. The Boc group serves as a protecting group for the amino functionality, which can be crucial for the compound's stability and reactivity in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further development as an antibacterial agent. It has been noted to be effective against various bacterial strains, potentially due to its structural features that disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
  • Antitumor Activity : There is emerging evidence indicating that compounds with similar structural motifs exhibit antitumor effects. The bromophenyl moiety may play a role in inducing apoptosis in cancer cells by interacting with specific signaling pathways involved in cell survival and proliferation .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition could lead to alterations in cellular metabolism, contributing to its potential therapeutic effects against diseases like cancer or bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on a series of brominated amino acids demonstrated significant antibacterial activity against Gram-positive bacteria. The structural similarity with our compound suggests it may exhibit comparable efficacy .
  • Antitumor Mechanism Exploration : Research into related compounds has shown that they can inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis. These findings warrant further investigation into this compound's potential as an antitumor agent .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Q & A

Basic: What are the recommended methods for synthesizing (2R,4S)-5-(4-bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, and how is stereochemical integrity maintained?

Answer:
Synthesis typically involves sequential coupling reactions and stereocontrol strategies. Key steps include:

  • Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced early to protect the amine functionality, leveraging methods similar to Boc-protected amino acid derivatives (e.g., Boc-L-Asp-OH, CAS 13726-67-5) .
  • Suzuki-Miyaura Coupling : For introducing the 4-bromophenyl group, boronic acid intermediates (e.g., (4-Boc-Aminophenyl)boronic acid analogs) are used under palladium catalysis .
  • Stereocontrol : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) ensure the (2R,4S) configuration. Monitoring via chiral HPLC or polarimetry is critical .

Advanced: How can researchers resolve contradictions in NMR data for this compound, particularly regarding diastereomeric purity or rotameric forms?

Answer:
Discrepancies in NMR spectra often arise from:

  • Rotameric Equilibria : The Boc group’s tert-butyl moiety can cause slow rotation around the carbamate bond, splitting signals. Variable-temperature NMR (e.g., 25–60°C) or deuterated solvents like DMSO-d6 can mitigate this .
  • Diastereomer Detection : Use high-field NMR (≥500 MHz) and 2D techniques (COSY, NOESY) to distinguish diastereomers. Cross-peaks in NOESY between the methyl group (C2) and adjacent protons confirm stereochemistry .

Basic: What analytical techniques are optimal for assessing the purity and stability of this compound under storage conditions?

Answer:

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. A C18 column and acetonitrile/water gradient (0.1% TFA) resolve impurities .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor Boc deprotection or hydrolysis. LC-MS identifies degradation products (e.g., free amine or carboxylic acid forms) .

Advanced: What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) when incorporating this compound as a building block?

Answer:

  • Coupling Conditions : Use HATU/DIPEA in DMF for rapid activation, minimizing exposure to basic conditions that promote racemization .
  • Temperature Control : Conduct couplings at 0–4°C to slow epimerization.
  • Post-Synthesis Analysis : Compare CD spectra or enzymatic digestion with authentic standards to confirm enantiopurity .

Basic: How is the Boc group selectively removed without affecting the methylpentanoic acid moiety?

Answer:

  • Acidolysis : Treat with 4M HCl in dioxane or TFA (trifluoroacetic acid) in dichloromethane (1:1 v/v, 30 min). The Boc group is labile under mild acidic conditions, while the methylpentanoic acid remains intact .
  • Workup : Neutralize with aqueous NaHCO3 and extract with ethyl acetate to isolate the deprotected amine.

Advanced: How can computational modeling predict the compound’s binding affinity in enzyme inhibition studies?

Answer:

  • Docking Simulations : Software like AutoDock Vina models interactions between the bromophenyl group and hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).
  • MD Simulations : Molecular dynamics (10–100 ns trajectories) assess conformational stability of the Boc-protected amine in aqueous vs. lipid environments .

Basic: What solvent systems are optimal for recrystallization to achieve high enantiomeric excess?

Answer:

  • Mixed Solvents : Ethyl acetate/hexane (1:3) or THF/water (gradient cooling) yield crystals with >99% ee.
  • Chiral Additives : Seed crystals of the (2R,4S) enantiomer improve selectivity .

Advanced: How do researchers reconcile conflicting bioactivity data across cell-based vs. in vivo assays for this compound?

Answer:

  • Metabolic Stability : Test liver microsome stability (e.g., rat S9 fractions) to identify rapid Boc deprotection in vivo.
  • Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction discrepancies .

Basic: What safety protocols are critical when handling the 4-bromophenyl moiety?

Answer:

  • Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, lab coat) due to aryl bromide’s potential carcinogenicity.
  • Waste Disposal : Quench with NaHSO3 before aqueous disposal to reduce bromide toxicity .

Advanced: How can time-resolved spectroscopic methods characterize transient intermediates in its catalytic applications?

Answer:

  • Stopped-Flow UV/Vis : Monitor intermediates (e.g., Pd complexes in coupling reactions) at millisecond resolution.
  • TR-FTIR : Track carbonyl stretching frequencies (Boc group) during photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.